molecular formula C10H11ClN2O B8123872 2-Chloro-4-cyclopropylbenzohydrazide

2-Chloro-4-cyclopropylbenzohydrazide

Cat. No. B8123872
M. Wt: 210.66 g/mol
InChI Key: URFYDASDTSHZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopropylbenzohydrazide is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-cyclopropylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyclopropylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Scaffolds Synthesis

    4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used to synthesize various heterocyclic scaffolds, which are crucial in drug discovery. However, the creation of 8-membered benzodiazocine cycles remains a challenge (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Antihypertensive Activity

    Some p-hydroxybenzohydrazide derivatives, which are structurally related, exhibit significant antihypertensive activity. This research aids in designing potent antihypertensive agents through 3D-QSAR studies (Bhole & Bhusari, 2011).

  • Insecticidal Activities

    Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have shown promising insecticidal activities against armyworms, which suggests potential agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).

  • Antimicrobial Properties

    Compounds like 2,4-dichloro-5-fluorophenyl containing oxadiazoles demonstrate excellent antimicrobial activity, with some showing both bactericidal and fungicidal activities. This highlights the potential of similar compounds in developing new antimicrobial agents (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).

  • Antiviral Evaluation

    Benzimidazole heterocycles, including those with chlorine substitutions, have shown antiviral activity against human cytomegalovirus (HCMV) and herpes, although the difluoro analog did not exhibit such activity (Zou, Drach, & Townsend, 1997).

  • Neurodegenerative Disorders

    A new compound, 1e, synthesized from related structures, shows high potential as a candidate for treating neurodegenerative disorders like Alzheimer's disease (Avram et al., 2021).

  • Cancer Therapy

    Water-soluble chloro-bridged Cu(II) complexes, synthesized from similar compounds, exhibit substantial cytotoxic activity against cancer cell lines, presenting potential applications in cancer therapy (Thirunavukkarasu et al., 2018).

properties

IUPAC Name

2-chloro-4-cyclopropylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-5-7(6-1-2-6)3-4-8(9)10(14)13-12/h3-6H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFYDASDTSHZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyclopropylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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